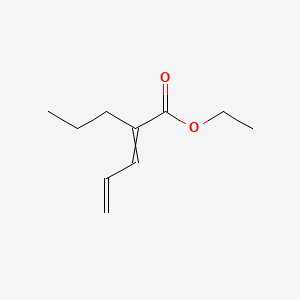

Ethyl 2-propylpenta-2,4-dienoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a simple two-step synthesis of ethyl-(2E,4Z)-deca-2,4-dienoate was developed based on Fe-catalyzed cross-coupling of ethyl-(2E,4Z)-5-chloropenta-2,4-dienoate, which was obtained via one-pot oxidation and olefination of readily available (2Z)-3-chloroprop-2-en-1-ol by n-pentylmagnesiumbromide .科学的研究の応用

Synthesis and Chemical Properties

Ethyl 2-propylpenta-2,4-dienoate is a chemical entity that has seen various applications in synthetic organic chemistry, primarily as a building block for complex molecular synthesis. A notable application is its use in cross-metathesis approaches to synthesize key intermediates for the total synthesis of macrodiolide antibiotics, such as elaiolide. This process involves a sequence of Brown’s asymmetric crotylboration, olefin cross-metathesis, and alkaline treatment, highlighting its utility in constructing stereochemically complex molecules (A. Morita & S. Kuwahara, 2007).

Applications in Organic Synthesis

The molecule has been employed in the Samarium (II) iodide-induced intermolecular coupling of α,β-unsaturated esters with ketones, demonstrating its versatility in creating terpene carboxylic acids. This showcases its role in facilitating unique organic reactions that contribute to the synthesis of naturally occurring compounds (M. Sono et al., 2013).

Role in Heterocycle Synthesis

Furthermore, this compound is instrumental in the synthesis of 4-hydroxy-2-pyridone, a compound with potential pharmacological applications. The synthesis involves condensation reactions followed by cyclization, demonstrating the compound's utility in constructing heterocyclic compounds with potential bioactivity (C. Chen et al., 2013).

Antifungal Activity

The molecule's derivatives have been studied for their antifungal potential against Alternaria alternata, a significant plant pathogen. Derivatives such as ethyl 2-cyano-5-phenylpenta-2,4-dienoate showed promising antifungal activity, indicating the potential for agricultural applications in managing plant diseases (R. K. Mehton et al., 2009).

Catalysis and Green Chemistry

In the realm of green chemistry, its use in copper-catalyzed C–S cross-coupling reactions has been explored. This provides a method for synthesizing biologically active derivatives under moderate conditions, emphasizing the role of this compound in facilitating sustainable chemical synthesis (Rongrong Cai et al., 2018).

特性

IUPAC Name |

ethyl 2-propylpenta-2,4-dienoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-4-7-9(8-5-2)10(11)12-6-3/h4,7H,1,5-6,8H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXKYSPVKPCALE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=CC=C)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20724357 |

Source

|

| Record name | Ethyl 2-propylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

96107-28-7 |

Source

|

| Record name | Ethyl 2-propylpenta-2,4-dienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20724357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

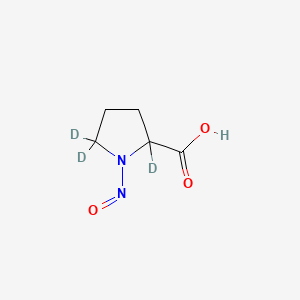

![5-[2-(Ethylseleno)ethyl]hydantoin](/img/structure/B565346.png)

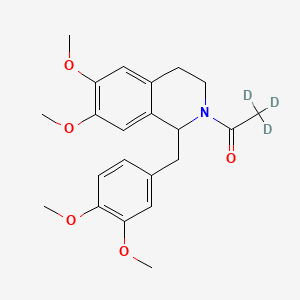

![[2-(Methylsulfonyl)ethyl]carbamic Acid-13C2,15N Benzyl Ester](/img/structure/B565347.png)

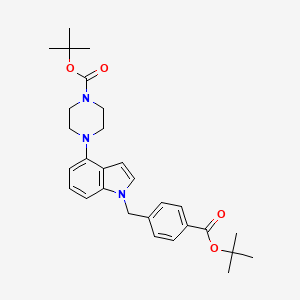

![Ethyl 2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B565350.png)